Sodium (S)-2-tetradecanamidopropanoate

Descripción general

Descripción

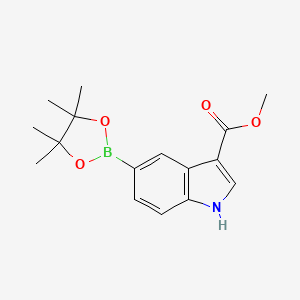

Sodium (S)-2-tetradecanamidopropanoate, also known as S2-TAP, is an organosulfur compound that is used in a variety of scientific research applications. It is a white, odorless, crystalline solid with a molecular formula of C14H29NO3S. It is soluble in water and has a melting point of 73-75°C. S2-TAP is a highly reactive compound and has a wide range of applications in the fields of biochemistry, physiology, and pharmacology.

Aplicaciones Científicas De Investigación

Sodium-Ion Batteries (SIBs) - Cathode Material Development

Sodium (S)-2-tetradecanamidopropanoate has potential applications in the development of cathode materials for sodium-ion batteries (SIBs). SIBs are considered promising alternatives to lithium-ion batteries due to the abundance of sodium resources and their potential for cost-effective energy storage solutions . The compound can be used to improve the surface and structural stabilities of cathode materials, which is crucial for enhancing the performance of SIBs.

Advanced Characterization Techniques

The compound plays a role in advanced characterization studies of SIBs’ cathodes. Techniques such as in situ spectroscopy, operando diffraction, and high-resolution microscopy can benefit from the compound’s properties to gain insights into the cathode’s dynamic behavior and degradation mechanisms . This can lead to the design of robust cathode materials with improved cycling stability and safety.

Electrode Material Synthesis

In the synthesis of electrode materials for SIBs, Sodium (S)-2-tetradecanamidopropanoate can be utilized to create electrochemically active sites and influence the surrounding environments of these sites . This can significantly affect the reaction mechanisms and performance of the batteries.

Electrolyte Additive for Enhanced Stability

The compound can serve as an additive in electrolytes for SIBs to produce thinner and more stable solid electrolyte interphase (SEI) films. This results in fewer inorganic products like Na2CO3 and NaF after extensive cycling, contributing to the longevity and efficiency of the batteries .

Energy Storage Technology

Sodium (S)-2-tetradecanamidopropanoate can be involved in the broader scope of energy storage technologies. Its application in SIBs supports the shift from fossil fuels to green and renewable energy sources, as it helps in developing batteries with high energy conversion efficiency and long cyclic life .

Sustainable and Efficient Energy Solutions

Lastly, the compound’s application in SIBs fosters the realization of sustainable and efficient energy storage solutions. It aids in overcoming the challenges related to the practical application of SIBs, such as energy/power densities, fast-charging capability, and cyclic stability .

Propiedades

IUPAC Name |

sodium;(2S)-2-(tetradecanoylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18-15(2)17(20)21;/h15H,3-14H2,1-2H3,(H,18,19)(H,20,21);/q;+1/p-1/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPRYTSOOWAFQV-RSAXXLAASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

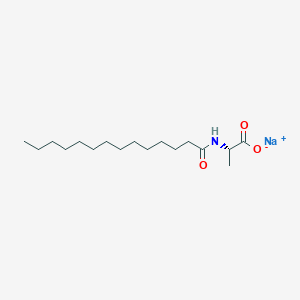

CCCCCCCCCCCCCC(=O)NC(C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium (S)-2-tetradecanamidopropanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Ethanesulfonyl)phenyl]acetic acid](/img/structure/B1429246.png)

![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B1429248.png)

![N-(3-(3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-ylamino)phenyl)acetamide](/img/structure/B1429255.png)

![4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1429257.png)

![6-Methyl-2-azaspiro[3.3]heptane](/img/structure/B1429259.png)